molecular formula C15H18N4O2 B2966763 N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide CAS No. 2034244-90-9

N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide

Cat. No.: B2966763
CAS No.: 2034244-90-9
M. Wt: 286.335
InChI Key: SXQSAUXEVCHKBL-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide is a synthetic organic compound that features an imidazole ring, an isonicotinamide moiety, and a cyclopropylmethoxy group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions.

    Formation of the Isonicotinamide Moiety: This can be achieved through amide bond formation, often using coupling reagents like EDCI or DCC.

    Introduction of the Cyclopropylmethoxy Group: This step might involve etherification reactions using cyclopropylmethanol and appropriate activating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, while the isonicotinamide moiety could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazol-4-yl)ethyl)-2-(methoxy)isonicotinamide: Lacks the cyclopropyl group.

    N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)benzamide: Features a benzamide instead of isonicotinamide.

Uniqueness

N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide is unique due to the presence of the cyclopropylmethoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[2-(1H-imidazol-5-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(18-6-4-13-8-16-10-19-13)12-3-5-17-14(7-12)21-9-11-1-2-11/h3,5,7-8,10-11H,1-2,4,6,9H2,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQSAUXEVCHKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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